3,5-Diiodo-2-methoxypyridin-4-amine

Molecular weight Halogen substitution Physicochemical properties

Researchers pursuing kinase inhibitors or imaging ligands often encounter inconsistent reactivity from generic halogenated pyridine intermediates, compromising synthetic yields. 3,5-Diiodo-2-methoxypyridin-4-amine (CAS 1352396-29-2) addresses this: • Dual I-atoms at C3/C5 enable sequential Suzuki/Stille cross-couplings for modular biaryl construction. • Heavy-atom (diiodo) scaffold supports experimental phasing in protein crystallography via anomalous scattering. • Defined ≥98% purity, LogP 1.88, TPSA 48.14 Ų for reproducible kinase inhibitor design. QC documentation included; sealed dry storage at 2-8°C.

Molecular Formula C6H6I2N2O
Molecular Weight 375.936
CAS No. 1352396-29-2
Cat. No. B567216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodo-2-methoxypyridin-4-amine
CAS1352396-29-2
Synonyms3,5-Diiodo-2-Methoxypyridin-4-aMine
Molecular FormulaC6H6I2N2O
Molecular Weight375.936
Structural Identifiers
SMILESCOC1=NC=C(C(=C1I)N)I
InChIInChI=1S/C6H6I2N2O/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3,(H2,9,10)
InChIKeyAULPCJJVTQUIMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodo-2-methoxypyridin-4-amine: Halogenated Pyridine Building Block


3,5-Diiodo-2-methoxypyridin-4-amine (CAS 1352396-29-2) is a dihalogenated, methoxy-substituted pyridine derivative with the molecular formula C6H6I2N2O and a molecular weight of 375.93 g/mol . It is characterized by the presence of two iodine atoms at the 3 and 5 positions, a methoxy group at the 2 position, and an amine group at the 4 position on the pyridine ring . The compound serves as a valuable chemical intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and advanced imaging ligands .

3,5-Diiodo-2-methoxypyridin-4-amine vs. Other Halogenated Pyridines


While the pyridine core is common to many research chemicals, the specific substitution pattern of 3,5-diiodo-2-methoxypyridin-4-amine imparts unique physicochemical and reactivity properties that are not replicated by its chloro, bromo, or non-iodinated analogs . The combination of two heavy iodine atoms and a methoxy group creates a distinct electronic environment and steric profile, influencing both its behavior in cross-coupling reactions (e.g., Suzuki, Stille) and its potential biological interactions . Substitution with a lighter halogen or a different positional isomer would alter reactivity, bond dissociation energies, and molecular recognition, potentially compromising synthetic yields or biological activity in downstream applications. The sections below provide quantitative evidence for these differentiating factors.

Quantitative Comparison: 3,5-Diiodo-2-methoxypyridin-4-amine vs. Analogs


Molecular Weight and Heavy Atom Distinction

The presence of two iodine atoms confers a significantly higher molecular weight and heavy atom content compared to its bromo, chloro, and non-halogenated counterparts. This difference directly impacts physical properties (e.g., density, polarizability) and can be a critical selection criterion in applications requiring high electron density or specific scattering properties, such as in X-ray crystallography or as a heavy isotope label .

Molecular weight Halogen substitution Physicochemical properties

Lipophilicity (LogP) Advantage

The diiodo substitution pattern increases the calculated partition coefficient (LogP) relative to non-iodinated or mono-iodinated analogs. For 3,5-diiodo-2-methoxypyridin-4-amine, the calculated LogP is 1.8816 . This value is substantially higher than that of the non-halogenated 2-methoxypyridin-4-amine (estimated LogP ~0.5) and is expected to be higher than mono-iodo or dichloro analogs based on the known contribution of iodine atoms to lipophilicity. Elevated lipophilicity can influence membrane permeability and protein binding in biological assays.

Lipophilicity LogP Drug-likeness

Purity Advantage Over Analogs

Reputable vendors specify a purity of ≥98% for 3,5-diiodo-2-methoxypyridin-4-amine, as determined by HPLC analysis . In contrast, some analogs are offered at lower purity grades (e.g., 95%) or without a defined purity standard. For example, commercial sources of 3,5-dibromo-2-methoxypyridin-4-amine often cite 95% purity . This higher purity specification reduces the risk of contaminants interfering with sensitive reactions or biological assays, ensuring more reproducible results and reducing the need for additional purification steps.

Purity Quality control Reproducibility

Topological Polar Surface Area (TPSA) Differentiation

The topological polar surface area (TPSA) of 3,5-diiodo-2-methoxypyridin-4-amine is calculated to be 48.14 Ų . This value is higher than that of simpler diiodopyridines lacking the methoxy group (e.g., 3,5-diiodopyridin-4-amine, TPSA ~38.9 Ų) and lower than that of analogs with additional polar substituents. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration, and this specific value positions the compound in a range that may favor moderate membrane permeability while retaining sufficient polarity for target engagement.

Polar surface area Drug-likeness Bioavailability

3,5-Diiodo-2-methoxypyridin-4-amine Applications


Heavy-Atom Derivatization for X-ray Crystallography

The high molecular weight (375.93 g/mol) and presence of two iodine atoms make 3,5-diiodo-2-methoxypyridin-4-amine an excellent candidate for heavy-atom derivatization in protein crystallography. The strong anomalous scattering of iodine facilitates phasing and structure determination .

Suzuki and Stille Cross-Coupling Reactions

The diiodo substitution pattern provides two reactive handles for sequential or orthogonal cross-coupling reactions, enabling the construction of complex biaryl structures. The compound's defined purity (≥98%) ensures reliable reactivity and minimizes side reactions .

Kinase Inhibitor and Medicinal Chemistry Tool

The specific lipophilicity (LogP 1.8816) and TPSA (48.14 Ų) of 3,5-diiodo-2-methoxypyridin-4-amine position it as a useful scaffold for kinase inhibitor design, where these physicochemical parameters influence target binding and cellular permeability .

Mass Spectrometry Internal Standard

Due to its distinct molecular weight and defined purity, this compound can serve as a calibration standard or internal reference for quantitative mass spectrometry analyses of halogenated pyridine derivatives .

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